molecular formula C21H32ClN3O2 B14439332 2,3-Piperazinedione, 1-(3-chloro-4-(diethylamino)benzyl)-4-hexyl- CAS No. 77918-01-5

2,3-Piperazinedione, 1-(3-chloro-4-(diethylamino)benzyl)-4-hexyl-

Cat. No.: B14439332
CAS No.: 77918-01-5
M. Wt: 393.9 g/mol
InChI Key: LSDQKHWSFGXXLW-UHFFFAOYSA-N
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Description

2,3-Piperazinedione, 1-(3-chloro-4-(diethylamino)benzyl)-4-hexyl- is a complex organic compound with a unique structure that combines a piperazinedione core with a substituted benzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Piperazinedione, 1-(3-chloro-4-(diethylamino)benzyl)-4-hexyl- typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:

    Formation of the Piperazinedione Core: This can be achieved through the cyclization of appropriate diamines with diketones under acidic or basic conditions.

    Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction, where the piperazinedione core reacts with a benzyl halide derivative.

    Substitution with Diethylamino and Chloro Groups: The final step involves the substitution of the benzyl group with diethylamino and chloro groups, which can be achieved through electrophilic aromatic substitution reactions.

Industrial Production Methods

In an industrial setting, the production of 2,3-Piperazinedione, 1-(3-chloro-4-(diethylamino)benzyl)-4-hexyl- would involve scaling up the synthetic routes mentioned above. This would require optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,3-Piperazinedione, 1-(3-chloro-4-(diethylamino)benzyl)-4-hexyl- can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halides, acids, and bases are used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols. Substitution reactions can lead to a variety of substituted derivatives.

Scientific Research Applications

2,3-Piperazinedione, 1-(3-chloro-4-(diethylamino)benzyl)-4-hexyl- has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,3-Piperazinedione, 1-(3-chloro-4-(diethylamino)benzyl)-4-hexyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Piperazinedione, 1-(3-chloro-4-(methylamino)benzyl)-4-hexyl-
  • 2,3-Piperazinedione, 1-(3-chloro-4-(ethylamino)benzyl)-4-hexyl-
  • 2,3-Piperazinedione, 1-(3-chloro-4-(propylamino)benzyl)-4-hexyl-

Uniqueness

2,3-Piperazinedione, 1-(3-chloro-4-(diethylamino)benzyl)-4-hexyl- is unique due to the presence of the diethylamino group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

77918-01-5

Molecular Formula

C21H32ClN3O2

Molecular Weight

393.9 g/mol

IUPAC Name

1-[[3-chloro-4-(diethylamino)phenyl]methyl]-4-hexylpiperazine-2,3-dione

InChI

InChI=1S/C21H32ClN3O2/c1-4-7-8-9-12-24-13-14-25(21(27)20(24)26)16-17-10-11-19(18(22)15-17)23(5-2)6-3/h10-11,15H,4-9,12-14,16H2,1-3H3

InChI Key

LSDQKHWSFGXXLW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN1CCN(C(=O)C1=O)CC2=CC(=C(C=C2)N(CC)CC)Cl

Origin of Product

United States

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